

Application Notes & Protocols: Derivatization of Methyl 2-vinylnicotinate for Biological Screening

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Compound of Interest

Compound Name: **Methyl 2-vinylnicotinate**

Cat. No.: **B173319**

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Introduction

Methyl 2-vinylnicotinate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), its structure presents multiple points for chemical modification, making it an ideal starting point for the generation of compound libraries for biological screening. The pyridine ring is a common motif in FDA-approved drugs, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-proliferative effects.^{[1][2]} This document provides detailed protocols for the derivatization of **Methyl 2-vinylnicotinate** at its two key functional groups—the vinyl moiety and the methyl ester—and outlines general procedures for subsequent biological evaluation.

Derivatization Strategies & Protocols

The chemical versatility of **Methyl 2-vinylnicotinate** allows for targeted modifications to explore structure-activity relationships (SAR). The primary sites for derivatization are the reactive vinyl group at the C2 position and the methyl ester at the C3 position.

Modifications of the C2-Vinyl Group

The vinyl group is susceptible to a variety of addition and coupling reactions, enabling the introduction of diverse chemical functionalities.

Protocol 2.1.1: Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for forming a carbon-carbon bond between the vinyl group and an aryl halide, creating substituted stilbene-like structures.[3][4]

- Materials: **Methyl 2-vinylnicotinate**, Aryl bromide or iodide, Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), Triphenylphosphine (PPh_3), Triethylamine (Et_3N), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve **Methyl 2-vinylnicotinate** (1.0 mmol) and the aryl halide (1.1 mmol) in anhydrous DMF (5 mL).
 - Add $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%) and PPh_3 (0.04 mmol, 4 mol%).
 - Add triethylamine (2.0 mmol) to the mixture.
 - Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Protocol 2.1.2: Aza-Michael Addition

The Aza-Michael addition allows for the introduction of nitrogen-based nucleophiles, such as secondary amines, to the vinyl group, which is an effective way to synthesize novel amino derivatives.[5]

- Materials: **Methyl 2-vinylnicotinate**, a secondary amine (e.g., piperidine, morpholine), and a suitable solvent such as Hexafluoroisopropanol (HFIP) or a Lewis acid catalyst like

Ytterbium(III) triflate.

- Procedure:
 - Dissolve **Methyl 2-vinylNicotinate** (1.0 mmol) in the chosen solvent (e.g., HFIP, 3 mL) in a round-bottom flask.
 - Add the secondary amine (1.2 mmol) to the solution.
 - Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. For less reactive amines, gentle heating (40-60°C) may be required.
 - Once the reaction is complete, remove the solvent under reduced pressure.
 - If necessary, purify the residue by flash column chromatography to yield the desired aminoethyl derivative.

Modifications of the C3-Methyl Ester Group

The methyl ester can be readily converted into other functional groups, most commonly amides, which are prevalent in biologically active molecules.

Protocol 2.2.1: Amide Bond Formation via Saponification and Coupling

This two-step protocol first hydrolyzes the ester to a carboxylic acid, which is then coupled with a primary or secondary amine.

- Step A: Saponification
 - Dissolve **Methyl 2-vinylNicotinate** (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).
 - Add lithium hydroxide (LiOH, 1.5 mmol) and stir the mixture at room temperature for 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Acidify the mixture to pH ~4 with 1M HCl.

- Extract the product, 2-vinylnicotinic acid, with ethyl acetate.
- Dry the organic layer and concentrate to yield the carboxylic acid, which can often be used without further purification.
- Step B: Amide Coupling
 - Dissolve the 2-vinylnicotinic acid (1.0 mmol) in anhydrous Dichloromethane (DCM) or DMF (10 mL).
 - Add a coupling reagent such as HATU (1.1 mmol) or DCC (1.1 mmol) along with an additive like HOBr (1.1 mmol).
 - Add a base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).
 - Add the desired primary or secondary amine (1.1 mmol).
 - Stir the reaction at room temperature for 6-18 hours.
 - Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Synthesis and Characterization

The following tables present hypothetical but realistic data for a small library of derivatives synthesized using the protocols above.

Table 1: Summary of Synthesized **Methyl 2-vinylNicotinate** Derivatives and Yields

Compound ID	Derivatization Protocol	R Group / Moiety Added	Physical State	Yield (%)
MVN-001	2.1.1 (Heck)	4-Methoxyphenyl	White Solid	78
MVN-002	2.1.2 (Michael Add.)	Morpholin-4-yl	Pale Yellow Oil	92
MVN-003	2.2.1 (Amidation)	Benzylamino (carbonyl)	Off-white Solid	85
MVN-004	2.1.1 (Heck)	Pyridin-3-yl	Light Tan Solid	65

| MVN-005 | 2.2.1 (Amidation) | Cyclopropylamino (carbonyl) | White Crystalline | 88 |

Table 2: Characterization Data for Synthesized Derivatives

Compound ID	Formula	Mass (M+H) ⁺	¹ H NMR (Key Shifts, δ ppm)
MVN-001	C ₁₇ H ₁₅ NO ₃	282.11	9.1 (s, 1H), 8.2 (d, 1H), 7.6-7.0 (m, 6H), 3.9 (s, 3H), 3.8 (s, 3H)
MVN-002	C ₁₃ H ₁₈ N ₂ O ₃	267.14	9.0 (s, 1H), 8.1 (d, 1H), 7.4 (dd, 1H), 3.9 (s, 3H), 3.7 (t, 4H), 2.9 (t, 2H)
MVN-003	C ₁₆ H ₁₄ N ₂ O	251.12	9.1 (s, 1H), 8.6 (t, 1H, NH), 8.2 (d, 1H), 7.3-7.1 (m, 6H), 6.8 (dd, 1H)
MVN-004	C ₁₄ H ₁₂ N ₂ O ₂	241.09	9.2 (s, 1H), 8.8 (d, 1H), 8.6 (dd, 1H), 8.3-7.2 (m, 6H), 3.9 (s, 3H)

| MVN-005 | C₁₂H₁₂N₂O | 201.10 | 9.0 (s, 1H), 8.4 (d, 1H, NH), 8.1 (d, 1H), 7.2 (dd, 1H), 6.7 (dd, 1H) |

Biological Screening Protocols & Potential Targets

Nicotinic acid and its analogs are known to interact with various biological targets. A primary target is the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and inflammation.[6][7][8] Additionally, the pyridine scaffold is present in many kinase inhibitors and compounds with anti-proliferative activity.[1]

Protocol 4.1: Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxicity of the synthesized compounds against both cancerous and non-cancerous cell lines.[9][10]

- Materials: Human cancer cell line (e.g., HT-29 colon cancer), normal cell line (e.g., CCD 841 CoTr), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
- Procedure:
 - Seed cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) in culture medium.
 - Remove the old medium and add 100 μL of the medium containing the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
 - Incubate for 48-72 hours at 37°C in a 5% CO_2 atmosphere.
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
 - Remove the medium and dissolve the formazan crystals in 100 μL of DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control and determine the IC_{50} value for each compound.

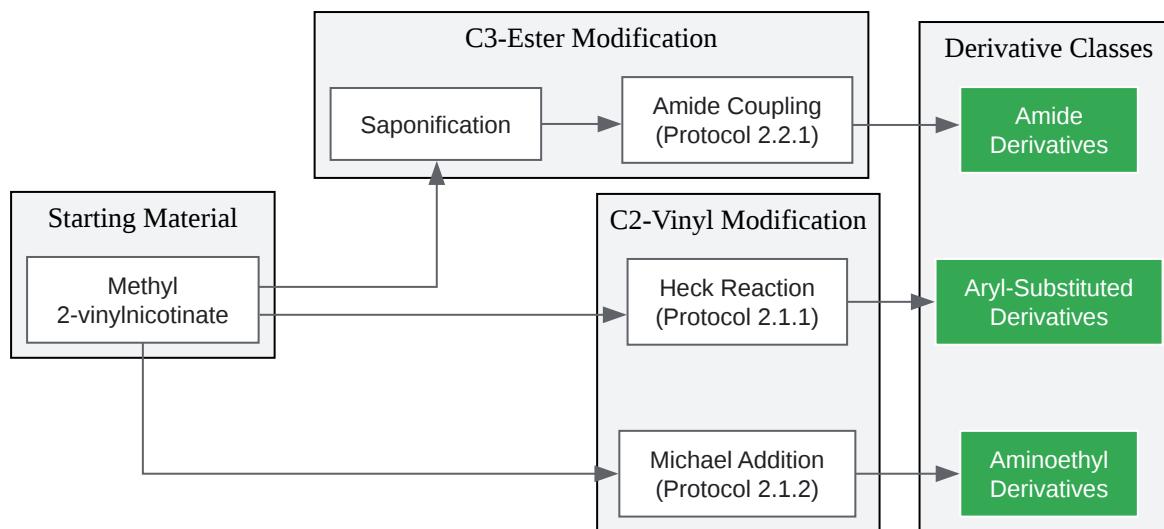
Table 3: Hypothetical Biological Screening Data (IC_{50} Values in μM)

Compound ID	HT-29 (Colon Cancer)	CCD 841 CoTr (Normal Colon)	TargetKinase-X Inhibition
MVN-001	12.5	> 100	5.2
MVN-002	45.8	> 100	28.1
MVN-003	8.2	89.5	2.1
MVN-004	22.1	> 100	15.6
MVN-005	6.7	75.3	1.8

| Doxorubicin | 0.5 | 1.2 | N/A |

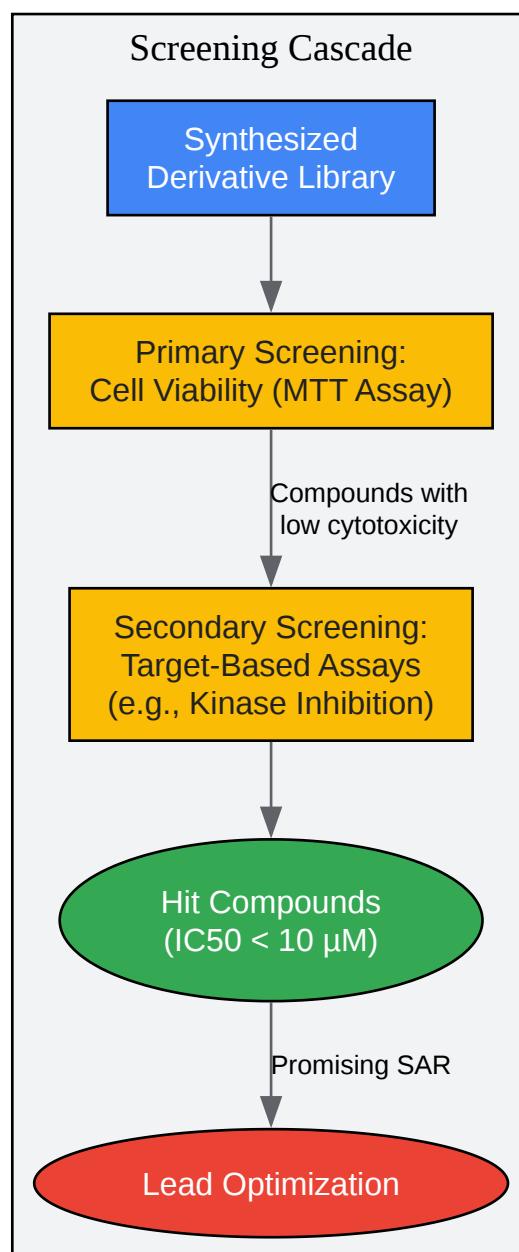
Visualizations

Diagrams of Workflows and Pathways



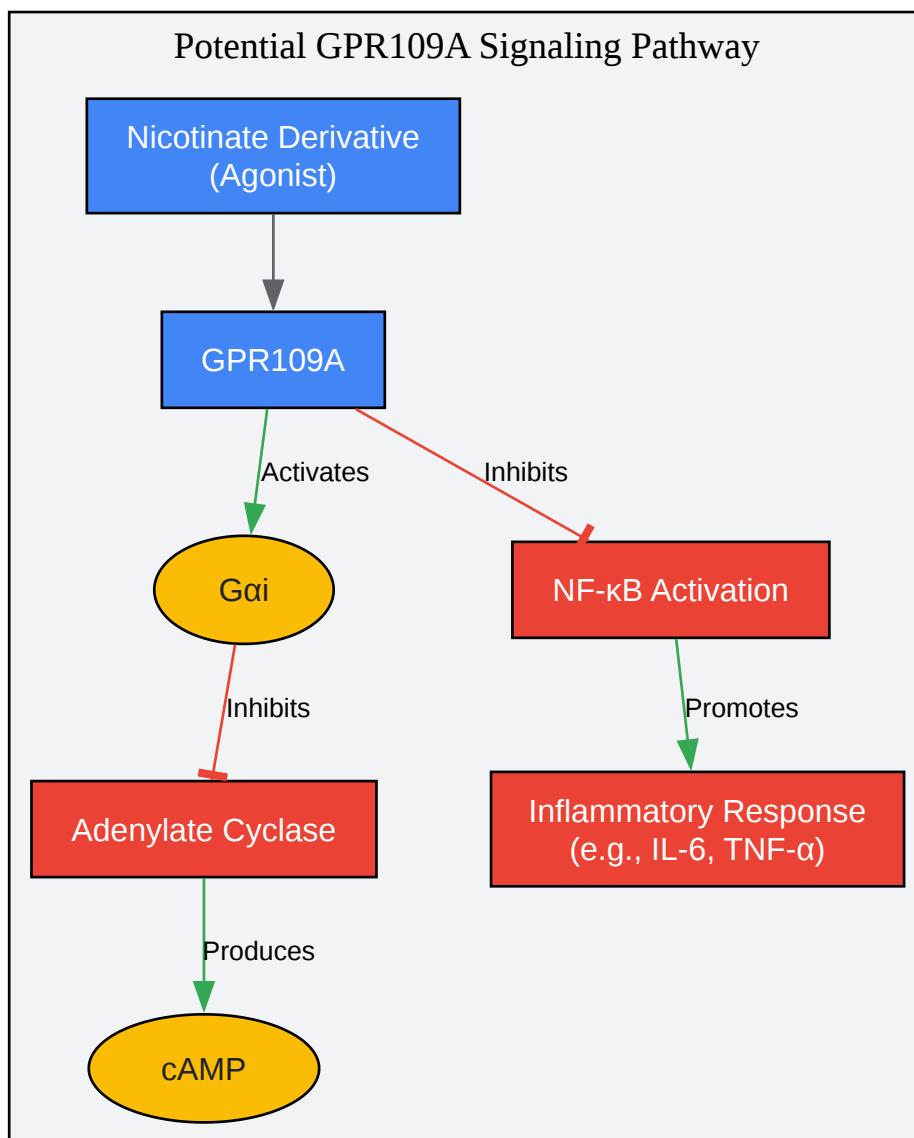
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Caption: General workflow for the derivatization of **Methyl 2-vinylNicotinate**.



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Caption: A tiered workflow for the biological screening of new derivatives.

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Caption: Potential GPR109A signaling pathway modulated by nicotinate derivatives.[\[11\]](#)

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